molecular formula C28H58O4 B1457666 Beheneth-3 CAS No. 297176-96-6

Beheneth-3

Cat. No.: B1457666
CAS No.: 297176-96-6
M. Wt: 458.8 g/mol
InChI Key: YRZKBYUVHVPTOG-UHFFFAOYSA-N
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Scientific Research Applications

Beheneth-3 is utilized in a wide range of scientific research applications, including:

Safety and Hazards

Beheneth-3 and similar compounds have been assessed for safety in various applications, such as cosmetics . It’s important to consider potential hazards, such as irritation to skin, eye, and respiratory system .

Preparation Methods

Beheneth-3 is synthesized through the addition polymerization of ethylene oxide to behenyl alcohol. The reaction typically involves the following steps:

Chemical Reactions Analysis

Beheneth-3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of beheneth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This is achieved through the alignment of its hydrophilic polyethylene glycol chains with the aqueous phase and its hydrophobic alkyl chain with the oil phase, thereby stabilizing the emulsion .

Comparison with Similar Compounds

Beheneth-3 can be compared with other similar compounds in the alkyl polyethylene glycol ether family, such as:

This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for a wide range of applications.

Properties

IUPAC Name

2-[2-(2-docosoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZKBYUVHVPTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297176-96-6
Record name Beheneth-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297176966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEHENETH-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZX9UMB09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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